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3-Ethynylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13019806
M. Wt: 107.15 g/mol
InChI Key: XDCYIJVOWWNCOT-UHFFFAOYSA-N
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Description

Historical Development and Unique Topographical Features of BCP Architectures

The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a cornerstone of modern molecular design is a compelling narrative of synthetic innovation. First synthesized by Wiberg and co-workers in 1964, the parent hydrocarbon, bicyclo[1.1.1]pentane, presented a significant synthetic challenge at the time. acs.orgnih.gov This highly strained yet remarkably stable molecule is characterized by a cyclobutane (B1203170) ring bridged by a single carbon, creating a distinctive cage-like structure. acs.orgnih.govnih.gov A major breakthrough that revolutionized access to BCP derivatives was the synthesis of its even more strained precursor, [1.1.1]propellane, by Wiberg and Walker in 1982. acs.orgnih.govwikipedia.org [1.1.1]Propellane, with its inverted tetrahedral geometry at the two central bridgehead carbons, serves as a versatile starting material, readily undergoing reactions to install functional groups at the bridgehead positions. acs.orgwikipedia.orgillinois.edu

The topographical features of the BCP core are unique. It possesses a significant strain energy of approximately 66-68 kcal/mol, yet it exhibits considerable kinetic stability. acs.orgnih.gov Structural analyses through X-ray diffraction, electron diffraction, and microwave spectroscopy have precisely defined its geometry, revealing a bridgehead-to-bridgehead distance (C1-C3) of about 1.85 Å. illinois.edupharmablock.com This rigid, compact scaffold enforces a linear and precise orientation of substituents placed at its two bridgehead positions (C1 and C3). researchgate.net This structural rigidity and the defined spatial relationship between functional groups are central to its utility in chemical research. springernature.com

Conceptual Framework of Bioisosterism: BCPs as Surrogates for Planar and Linear Motifs

Bioisosterism, the principle of substituting one chemical group with another that retains similar biological activity, is a fundamental strategy in drug design. The BCP scaffold has proven to be an exceptionally effective bioisostere for several common structural motifs, most notably the para-substituted phenyl ring. bldpharm.comresearchgate.netresearchgate.nettandfonline.com The linear distance and substituent exit vectors of a 1,3-disubstituted BCP closely mimic those of a 1,4-disubstituted benzene (B151609) ring, allowing it to function as a non-classical, saturated replacement. acs.orgpharmablock.com

Beyond aromatic rings, the BCP unit also serves as a bioisosteric replacement for tert-butyl groups and internal alkynes. acs.orgnih.govnih.govthieme-connect.comresearchgate.netstrath.ac.uk The replacement of these groups is often motivated by the desire to improve key drug properties. For instance, substituting a phenyl ring with a BCP core has been shown to increase aqueous solubility, enhance metabolic stability, and improve passive permeability, all while maintaining the necessary biological potency. pharmablock.comnih.govresearchgate.netacs.org

A landmark example of this strategy was reported by Pfizer, where the substitution of a central phenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in an equipotent compound with markedly improved solubility and oral absorption characteristics. bldpharm.comresearchgate.netacs.org This and other successful applications have cemented the BCP's role as a valuable "bioisosteric hub" in medicinal chemistry. acs.orgnih.govpharmablock.com

Table 1: Comparison of Bridgehead Distances for Phenyl Bioisosteres This table compares the distance between substituent attachment points for BCP and other common non-classical para-phenyl isosteres.

BioisostereBridgehead Distance (Å)Relative Distance (%)
para-Phenyl (p-Ph)2.79100%
Cubane-1,4-diyl (CUB)2.7296%
Bicyclo[2.2.2]octane-1,4-diyl (BCO)2.6094%
Bicyclo[1.1.1]pentane-1,4-diyl (BCP)1.8565%

Overview of 3-Ethynylbicyclo[1.1.1]pentan-1-amine within the BCP Derivative Landscape

Within the diverse family of BCP derivatives, This compound stands out as a particularly valuable and versatile building block. This compound features two distinct and highly useful functional groups at the bridgehead positions: a primary amine (-NH₂) and a terminal alkyne, or ethynyl (B1212043) group (-C≡CH). uni.lu The presence of these two functionalities on a rigid, three-dimensional scaffold makes it a powerful tool for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry.

The amine group provides a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, alkylation, and reductive amination. The terminal alkyne is a key participant in one of the most powerful and widely used ligation reactions in modern chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This allows for the efficient and specific conjugation of the BCP core to other molecules bearing an azide (B81097) group.

The synthesis of such bifunctional BCPs often relies on step-wise modifications of precursor molecules like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. semanticscholar.orgacs.org For instance, methods have been developed for the preparation of BCP-alkynes via Seyferth-Gilbert homologation of aldehydes, and BCP-amines can be readily accessed from the corresponding carboxylic acids or via diazo transfer reactions. researchgate.net The combination of a reactive amine and a "clickable" alkyne on a single, well-defined 3D scaffold makes this compound a highly sought-after intermediate for creating novel chemical entities with precisely controlled architectures. researchgate.net

Table 2: Chemical Compound Identifiers This table lists the compounds mentioned in the article along with their IUPAC names or common designations.

Common Name/DesignationIUPAC Name
This compoundThis compound
Bicyclo[1.1.1]pentane (BCP)Bicyclo[1.1.1]pentane
[1.1.1]PropellaneTricyclo[1.1.1.01,3]pentane
CubanePentacyclo[4.2.0.02,5.03,8.04,7]octane
Bicyclo[2.2.2]octane (BCO)Bicyclo[2.2.2]octane
(S)-(4-carboxyphenyl)glycine(2S)-2-Amino-2-(4-carboxyphenyl)acetic acid
BMS-708,163 (Avagacestat)(2R)-2-[(4-chlorophenyl)sulfonyl]amino]-N-[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]-5,5,5-trifluoropentanamide
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidBicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B13019806 3-Ethynylbicyclo[1.1.1]pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

3-ethynylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H9N/c1-2-6-3-7(8,4-6)5-6/h1H,3-5,8H2

InChI Key

XDCYIJVOWWNCOT-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentan 1 Amine Derivatives

Seminal Approaches to BCP Core Construction from [1.1.1]Propellane

The exceptional reactivity of the central, inverted C1-C3 bond in [1.1.1]propellane, a consequence of its significant strain energy (approx. 66.6 kcal mol⁻¹), renders it the most common precursor for constructing the BCP framework. acs.orgthieme-connect.com The cleavage of this weak central bond can be accomplished through several distinct pathways, providing access to a diverse array of mono- and di-substituted BCP derivatives. ccspublishing.org.cnresearchgate.net

Radical addition to [1.1.1]propellane is the most extensively studied and utilized method for BCP synthesis due to the high reactivity of the central bond towards radical species. ccspublishing.org.cnnih.gov This process involves the addition of a radical to one of the bridgehead carbons, leading to the homolytic cleavage of the central C1-C3 bond and the formation of a kinetically stable bicyclo[1.1.1]pent-1-yl radical intermediate. thieme-connect.comccspublishing.org.cn This intermediate can then be trapped by a variety of radical acceptors or participate in chain transfer processes.

Key strategies in this category include:

Atom-Transfer Radical Addition (ATRA): Anderson and co-workers demonstrated a practical method for synthesizing 1-halo-3-alkyl-substituted BCPs via a triethylborane-initiated ATRA of alkyl halides to [1.1.1]propellane. acs.orgresearchgate.net This method exhibits broad functional group tolerance. acs.orgnih.gov

Photoredox Catalysis: The advent of visible-light photoredox catalysis has significantly expanded the scope of radical reactions with [1.1.1]propellane. ccspublishing.org.cnnih.gov This approach allows for the generation of a wide array of carbon- and heteroatom-centered radicals under mild conditions, which then add to propellane. acs.orgnih.gov For instance, the MacMillan group has developed photoredox-catalyzed methods for the addition of radicals derived from organic halides and carboxylic acids. nih.govnih.gov

Metal-Free Approaches: Radical reactions can also be initiated without transition metals or photoredox catalysts. Riant and co-workers reported a radical exchange strategy using xanthate derivatives and a radical initiator like dilauroyl peroxide (DLP) to synthesize functionalized BCPs. ccspublishing.org.cn The proposed mechanism involves the generation of a radical from the xanthate, which adds to propellane, followed by a chain transfer step. ccspublishing.org.cn

Radical PrecursorCatalyst/InitiatorRadical Acceptor/TrapProduct TypeRef.
Alkyl HalidesEt₃B[1.1.1]Propellane1-Halo-3-alkyl-BCPs acs.orgresearchgate.net
Organic HalidesPhotoredox Catalyst (e.g., Ir-based)[1.1.1]Propellane1-Alkyl/Aryl-3-halo-BCPs ccspublishing.org.cn
XanthatesDilauroyl Peroxide (DLP)[1.1.1]Propellane1-Xanthate-3-substituted-BCPs ccspublishing.org.cn
HydrazinesFe(Pc) / TBHPDi-tert-butyl azodicarboxylate3-Aryl-BCP-amine equivalents thieme-connect.com

While less common than radical additions, the reaction of [1.1.1]propellane with anionic and organometallic reagents provides a powerful route to BCPs. acs.org These reactions typically involve the nucleophilic addition of an anion to a bridgehead carbon, resulting in the heterolytic cleavage of the central bond to form a BCP-carbanion or a BCP-organometallic species. acs.orgnih.gov This intermediate can be trapped with various electrophiles.

Notable examples include:

Organolithium and Grignard Reagents: The addition of organolithium and Grignard reagents to [1.1.1]propellane generates BCP-metal species. nih.govthieme-connect.de For example, aryl Grignard reagents add to propellane, and the resulting BCP-magnesium halide can undergo transmetalation with ZnCl₂ followed by Negishi cross-coupling to yield diarylated BCPs. ccspublishing.org.cnthieme-connect.de These reactions often require elevated temperatures. acs.org

2-Azaallyl Anions: The Walsh group reported the addition of 2-azaallyl anions, generated from the deprotonation of ketimines, to [1.1.1]propellane at room temperature. acs.orgnih.gov This method provides direct access to benzylamine-substituted BCPs. The intermediate BCP carbanion can be trapped with electrophiles like pinacolborane (B₂pin₂) to furnish versatile BCP boronic esters. nih.gov

Boronate Complexes: Aggarwal and co-workers developed a sophisticated strategy involving the trapping of BCP-Grignard adducts with boronic esters to form BCP-boronate complexes. nih.gov These complexes can undergo 1,2-metallate rearrangements, enabling a wide variety of C-C bond-forming reactions and facilitating three- and four-component couplings. nih.gov

Transition metal-catalyzed transformations of [1.1.1]propellane are less established compared to radical and anionic pathways but offer unique reactivity. bris.ac.uk These methods often involve the oxidative addition of a low-valent metal into the strained central bond or the formation of a metal-carbene intermediate.

Key developments include:

Nickel Catalysis: Aggarwal, Bedford, and co-workers reported a nickel(0)-catalyzed cyclopropanation of alkenes where [1.1.1]propellane acts as a carbene precursor, yielding methylenespiro[2.3]hexane derivatives. bris.ac.uk Computational studies support the formation of a Ni(0)-[1.1.1]propellane complex followed by double C-C bond activation. bris.ac.uk

Copper Catalysis: Tolnai and co-workers disclosed a copper-catalyzed ring-opening of [1.1.1]propellane with terminal alkynes, which can lead to the divergent synthesis of either exocyclic allenes or alkynes attached to a cyclobutane (B1203170) ring. ccspublishing.org.cnacs.org The reaction is proposed to proceed through a copper acetylide intermediate that coordinates to and opens the propellane ring. acs.org

Dual Catalysis: The MacMillan group developed a dual photoredox/copper-catalyzed three-component coupling of [1.1.1]propellane, an alkyl radical precursor, and an amine nucleophile. ccspublishing.org.cnnih.gov This process involves the photoredox-generated alkyl radical adding to propellane, followed by the trapping of the resulting BCP radical by a copper-amide species to forge a C-N bond. nih.gov

Convergent Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine Structures

While the construction of the BCP core is foundational, the direct and efficient installation of the amine functionality is crucial for synthesizing the valuable BCPA subclass. rsc.org Methodologies have evolved from multi-step sequences to more convergent direct amination and multicomponent strategies. nih.govnih.gov

Direct amination strategies aim to install the amino group in a single or a few highly efficient steps, often by reacting [1.1.1]propellane with nitrogen-centered nucleophiles or radicals.

Aminoalkylation: Gleason and colleagues developed a method for the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane. acs.orgresearchgate.net The process involves the sequential addition of a magnesium amide followed by an alkyl electrophile, tolerating a variety of functional groups. acs.orgresearchgate.net

N-Centered Radical Addition: The direct addition of nitrogen-centered radicals to [1.1.1]propellane is a concise but challenging approach. nih.gov Leonori's group reported a strain-release amino-functionalization using electrophilic nitrogen radicals. nih.gov Anderson's group developed a strategy where N-centered radicals generated from the fragmentation of α-iodoaziridines add to propellane. nih.govacs.org

From BCP Precursors: An alternative to using propellane directly is the functionalization of a pre-formed BCP core. A scalable route to bicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. nih.govresearchgate.net

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product containing structural elements from all starting materials. nih.govresearchgate.net These reactions provide rapid access to complex and diverse BCP scaffolds. nih.govnih.gov

Carboamination: Uchiyama's group pioneered the radical multicomponent carboamination of [1.1.1]propellane. nih.govthieme-connect.com Using an iron(II) phthalocyanine (B1677752) catalyst, a radical precursor (like a hydrazine), and a radical acceptor (di-tert-butyl azodicarboxylate), they synthesized multi-functionalized BCP derivatives that serve as BCP-amine precursors. nih.govthieme-connect.com This method allows for the simultaneous formation of C-C and C-N bonds on the BCP core. thieme-connect.com

Photoredox/Nickel Dual Catalysis: Molander and co-workers have developed a nickel/photoredox dual-catalyzed three-component dicarbofunctionalization of [1.1.1]propellane. researchgate.net This reaction combines an aryl halide, a radical precursor, and propellane to form 1-alkyl/aryl-3-aryl BCPs, forming two C-C bonds and three quaternary centers in one step. researchgate.net

Modular BCP Alkylamine Synthesis: A general and modular strategy for preparing functionalized BCP alkylamines was reported by Molander's group. nih.gov This multicomponent approach allows for the introduction of various functional groups, including fluoroalkyl and sulfonyl groups, onto the BCP scaffold alongside an amine precursor. nih.gov

Reaction TypeCatalysis/ReagentsReactantsProduct TypeRef.
CarboaminationFe(Pc), TBHPArylhydrazine, [1.1.1]propellane, Di-tert-butyl azodicarboxylate3-Aryl-BCP-amine precursors thieme-connect.com
Aminoalkylationi-PrMgCl·LiCl, CuISecondary amine, [1.1.1]propellane, Alkyl halide3-Alkylbicyclo[1.1.1]pentan-1-amines acs.org
DicarbofunctionalizationNi / PhotoredoxAryl halide, Alkyl radical precursor, [1.1.1]propellane1-Alkyl-3-aryl-BCPs researchgate.net
Amino-functionalizationPhotoredox/CopperAlkyl radical precursor, Amide, [1.1.1]propellane1-Alkyl-3-amino-BCPs nih.gov

Synthetic Pathways to Ethynyl-Substituted BCP Derivatives

The synthesis of unsymmetrically 1,3-disubstituted BCPs, such as those bearing both an amine and an ethynyl (B1212043) group, presents a significant synthetic challenge. This requires careful strategic planning to achieve the desired functionalization with high chemoselectivity.

Introduction of the Ethynyl Group via Established Transformations

The introduction of a terminal alkyne onto the BCP core is most effectively achieved through the homologation of a bicyclo[1.1.1]pentyl aldehyde. The Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), is a well-established and reliable method for this transformation. fishersci.co.ukorganic-chemistry.org This reaction converts an aldehyde into a terminal alkyne in a one-pot procedure under relatively mild basic conditions, making it compatible with a range of functional groups. researchgate.netorganic-chemistry.org

The mechanism of the Ohira-Bestmann reaction involves the in situ generation of the dimethyl (diazomethyl)phosphonate anion, which then reacts with the aldehyde. A subsequent elimination and rearrangement sequence, proceeding through a vinylidene carbene intermediate, ultimately yields the desired terminal alkyne with the extrusion of nitrogen gas. organic-chemistry.orgorgsyn.org This method has been successfully applied to the synthesis of various bicyclo[1.1.1]pentyl-substituted alkynes, demonstrating its utility for this class of compounds. organic-chemistry.org

Integration into BCP Synthesis

A plausible and documented synthetic route to 3-ethynylbicyclo[1.1.1]pentan-1-amine commences with a suitably protected, unsymmetrically functionalized BCP precursor. A key intermediate in this pathway is a BCP derivative bearing a protected amine at the 1-position and a precursor to the ethynyl group, such as an aldehyde, at the 3-position.

A recently disclosed synthesis of tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate highlights a practical approach. google.com The synthesis starts with the corresponding tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate. This aldehyde is then subjected to an Ohira-Bestmann homologation to install the terminal alkyne. The final step involves the deprotection of the Boc-protected amine to yield the target compound, this compound. The deprotection of the tert-butyloxycarbonyl (Boc) group is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrochloric acid. fishersci.co.ukmasterorganicchemistry.com

The synthesis of the key aldehyde precursor, tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, can be accomplished from tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate through a mild oxidation, such as a Swern oxidation.

Scalable Synthetic Protocols and Process Optimization for BCP Building Blocks

The growing interest in BCP-containing compounds within the pharmaceutical industry has necessitated the development of scalable synthetic routes to key BCP building blocks. A cornerstone of many synthetic strategies is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov

A practical, large-scale synthesis of this diacid has been developed, which begins with the photochemical reaction of [1.1.1]propellane and diacetyl in a flow reactor. This method allows for the production of kilogram quantities of the resulting diketone, 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). nih.gov A subsequent haloform reaction on this diketone then provides bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a multigram scale. nih.gov

From this versatile diacid, various monosubstituted and unsymmetrically disubstituted BCP derivatives can be accessed. For instance, selective mono-esterification or mono-amidation allows for the differential functionalization of the two carboxylic acid groups. nih.gov These scalable protocols for foundational BCP building blocks are crucial for enabling the extensive exploration of BCP-containing chemical space in drug discovery programs. Furthermore, light-enabled, catalyst-free reactions between alkyl iodides and propellane in flow systems have been shown to be a highly general and scalable method for producing a wide array of functionalized bicyclo[1.1.1]pentane iodides, which can serve as versatile intermediates for further transformations.

Below is a table summarizing key transformations in the synthesis of ethynyl-substituted BCP derivatives.

Transformation Starting Material Reagents and Conditions Product Reference(s)
Ohira-Bestmann Homologationtert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamateOhira-Bestmann reagent, K₂CO₃, MeOHtert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate organic-chemistry.orggoogle.com
Boc Deprotectiontert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamateTrifluoroacetic acid (TFA), Dichloromethane (DCM) or HClThis compound fishersci.co.ukmasterorganicchemistry.com
Scalable Diacid Synthesis[1.1.1]Propellane, Diacetyl1. Flow photochemistry (365 nm) 2. Haloform reaction (e.g., Br₂, NaOH)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid nih.gov
Mono-esterificationBicyclo[1.1.1]pentane-1,3-dicarboxylic acidSOCl₂, MeOH3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid nih.gov

Transformative Reactivity and Functionalization Strategies of 3 Ethynylbicyclo 1.1.1 Pentan 1 Amine

Chemical Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne group is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably cycloadditions and cross-coupling reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and simple to perform under benign conditions. organic-chemistry.org The ethynyl group of 3-ethynylbicyclo[1.1.1]pentan-1-amine readily participates in CuAAC reactions with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazole rings. wikipedia.orgnih.gov This transformation is prized for its exceptional reliability, broad functional group tolerance, and high regioselectivity, which circumvents the formation of isomeric mixtures often seen in uncatalyzed reactions. nih.govbeilstein-journals.org

The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The process is robust and can be conducted at room temperature in various solvents, including aqueous mixtures, which is highly advantageous for biological applications. organic-chemistry.orgbeilstein-journals.org The resulting triazole ring is not merely a linker but can act as a stable bioisosteric replacement for an amide bond. nih.gov The use of ligands, such as tris(triazolylmethyl)amines, can accelerate the reaction and protect sensitive substrates from side reactions. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for CuAAC with BCP Derivatives

Alkyne Substrate Azide (B81097) Partner Catalyst System Solvent Conditions Product
This compound Benzyl (B1604629) Azide CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O Room Temp 1-(Benzyl)-4-(3-aminobicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole
Boc-protected this compound Azido-PEG derivative CuI, TBTA DMF/H₂O Room Temp BCP-triazole-PEG conjugate
This compound Aryl Azide [CuCl(TPh)] CH₂Cl₂ Room Temp 1-(Aryl)-4-(3-aminobicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole

This table presents generalized conditions based on established CuAAC protocols. Specific yields and reaction times may vary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free bioorthogonal reaction. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which allows it to react rapidly and spontaneously with azides without the need for a toxic metal catalyst. magtech.com.cn

The ethynyl group on this compound is a terminal, linear alkyne and does not possess the requisite ring strain to participate directly in SPAAC. magtech.com.cn The inherent strain of the BCP cage does not activate the appended alkyne for this specific catalyst-free pathway. Therefore, to engage a BCP-containing molecule in a SPAAC reaction, the BCP moiety would typically be functionalized with an azide. This BCP-azide could then react with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), to form the triazole product. nih.govresearchgate.net This approach allows the BCP scaffold to be incorporated into molecules under metal-free conditions, which is critical for applications in living systems. nih.govnih.gov

Other [3+2] Cycloaddition Pathways

Before the development of copper-catalyzed methods, the primary route for synthesizing 1,2,3-triazoles was the thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves heating an azide and an alkyne, like this compound, to induce a concerted [3+2] cycloaddition. wikipedia.org

However, the thermal reaction has significant drawbacks. It typically requires elevated temperatures and long reaction times. wikipedia.orgbeilstein-journals.org More importantly, when using a terminal alkyne, the reaction is not regioselective and produces a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. nih.govbeilstein-journals.org The lack of control over the isomer distribution and the harsh conditions limit its synthetic utility compared to the highly specific and mild CuAAC reaction. organic-chemistry.org Another catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides access to the 1,5-regioisomer exclusively, complementing the 1,4-selectivity of CuAAC. organic-chemistry.org

Cross-Coupling Reactions with Terminal Alkynes

The terminal C-H bond of the ethynyl group is sufficiently acidic to participate in a range of cross-coupling reactions, with the Sonogashira coupling being the most prominent. organic-chemistry.org This reaction provides a powerful method for forming a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. rsc.org

The Sonogashira reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) salt (e.g., CuI) acting as a co-catalyst. organic-chemistry.orgcsic.es An amine base, like triethylamine (B128534) or diisopropylethylamine, is used as the solvent and to neutralize the hydrogen halide byproduct. organic-chemistry.org The reaction is highly versatile, tolerating a wide array of functional groups on both coupling partners. nih.gov This allows the direct connection of the 3-amino-BCP core to various aromatic and heteroaromatic systems, making it a key strategy in drug discovery. nih.gov Amine- and copper-free protocols have also been developed to enhance the reaction's greenness and compatibility with sensitive substrates. organic-chemistry.org

Table 2: Sonogashira Coupling of BCP-Alkyne with Various Halides

BCP Substrate Coupling Partner Catalyst System Base Solvent Product
This compound Iodobenzene Pd(PPh₃)₂Cl₂, CuI Et₃N THF/Dioxane 3-(Phenylethynyl)bicyclo[1.1.1]pentan-1-amine
Boc-protected this compound 4-Bromopyridine PdCl₂(PPh₃)₂, CuI i-Pr₂NEt DMF Boc-protected 3-((4-pyridyl)ethynyl)BCP-amine
This compound 2-Iodothiophene Pd(OAc)₂, PPh₃, CuI Et₃N Acetonitrile 3-((2-Thienyl)ethynyl)bicyclo[1.1.1]pentan-1-amine
Boc-protected this compound Vinyl bromide Pd(PPh₃)₄, CuI Et₃N Toluene Boc-protected BCP-enyne derivative

This table illustrates the general scope of the Sonogashira reaction. Specific conditions and yields can vary.

Derivatization and Functionalization of the Amine Functionality

The primary amine at the C1 bridgehead position of the BCP core offers a reliable site for functionalization, most commonly through the formation of amide bonds.

Amide Formation and Acylation Reactions

The bridgehead primary amine of this compound exhibits excellent nucleophilicity and readily undergoes acylation reactions with a wide variety of acylating agents. nih.gov This transformation is a fundamental and robust method for installing diverse functionalities onto the BCP scaffold. The amine can be coupled with carboxylic acids (using coupling reagents), acyl chlorides, or anhydrides to form highly stable amide bonds. organic-chemistry.org

Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) can be used to facilitate amide bond formation directly from carboxylic acids. organic-chemistry.orgnih.gov Alternatively, conversion of a carboxylic acid to a more reactive acyl chloride (e.g., with thionyl chloride) followed by reaction with the BCP-amine provides a straightforward route to the corresponding amide. core.ac.uk These reactions are generally high-yielding and tolerate the presence of the terminal alkyne, allowing for selective functionalization of the amine. lookchem.com The resulting N-acylated BCP derivatives are important intermediates for further diversification or as final target molecules in medicinal chemistry programs. researchgate.net

Table 3: Acylation Reactions of the BCP-Amine Functionality

BCP Substrate Acylating Agent Conditions Product
This compound Acetyl Chloride Et₃N, CH₂Cl₂, 0 °C to RT N-(3-Ethynylbicyclo[1.1.1]pentan-1-yl)acetamide
This compound Benzoic Acid EDC, HOBt, DMF N-(3-Ethynylbicyclo[1.1.1]pentan-1-yl)benzamide
This compound Acetic Anhydride Pyridine, 0 °C to RT N-(3-Ethynylbicyclo[1.1.1]pentan-1-yl)acetamide
This compound Boc Anhydride (Boc₂O) Et₃N, CH₂Cl₂ tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate

This table shows common acylation methods. Reagents and conditions can be adapted for specific substrates.

Alkylation and Reductive Amination Strategies

The bridgehead amine of the BCP scaffold exhibits exceptional nucleophilicity. nih.govresearchgate.net This heightened reactivity, attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, facilitates its functionalization through standard organic transformations such as alkylation and reductive amination. nih.govresearchgate.net

Alkylation: Direct alkylation of the primary amine on the BCP core with alkyl halides is a straightforward method for synthesizing secondary and tertiary amines. However, a common challenge with direct alkylation is the potential for over-alkylation, leading to mixtures of products. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used alternative for preparing substituted amines is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comlibretexts.org This method effectively prevents the issue of multiple alkylations. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This strategy allows for the introduction of a wide array of substituents, including methyl, ethyl, and benzyl groups, onto the BCP nitrogen. masterorganicchemistry.com

Table 1: General Scheme for Reductive Amination of BCP-Amine
Reactant 1Reactant 2 (Aldehyde/Ketone)Reducing AgentProductReference
BCP-NH₂R¹(C=O)R²NaBH₃CN or NaBH(OAc)₃BCP-N(H)C(H)R¹R² masterorganicchemistry.com, libretexts.org

The synthesis of primary amines via reductive amination of ketones and aldehydes using hydrogen and a cobalt catalyst has also been demonstrated under mild conditions, showcasing a broad substrate scope and good functional group tolerance. d-nb.info Such methodologies are highly applicable for modifying the amine moiety of this compound.

Transformations to Other Nitrogen-Containing Moieties

The primary amine of this compound serves as a synthetic handle for conversion into other valuable nitrogen-containing functional groups. These transformations expand the synthetic utility of the BCP scaffold.

One key transformation is the conversion of the amine to an azide. This can be achieved through a copper-catalyzed diazo transfer reaction, for instance, using imidazole-1-sulfonyl azide. researchgate.net The resulting BCP-azide is a versatile intermediate, suitable for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to form triazoles. researchgate.net

Furthermore, classical organic reactions can be employed to generate the BCP-amine from other functionalities, highlighting the interconnectivity of these derivatives. For example, the Hofmann rearrangement of a BCP-carboxamide or the Schmidt reaction on a BCP-carboxylic acid can yield the corresponding BCP-amine. thieme-connect.com While these are typically used to synthesize the amine, they illustrate the chemical pathways available for interconverting nitrogen-containing functional groups on the BCP core.

Table 2: Examples of Transformations to Other Nitrogen Moieties
Starting MoietyReagentsProduct MoietyReference
BCP-NH₂Imidazole-1-sulfonyl azide, Cu catalystBCP-N₃ (Azide) researchgate.net
BCP-C(O)NH₂ (Amide)Hofmann Rearrangement (e.g., Br₂, NaOH)BCP-NH₂ (Amine) thieme-connect.com
BCP-COOH (Carboxylic Acid)Schmidt Reaction (e.g., HN₃, H₂SO₄)BCP-NH₂ (Amine) thieme-connect.com

Selective Functionalization of the BCP Core in this compound

Beyond the reactivity of its appended functional groups, the BCP core itself can undergo selective functionalization. This is a more challenging but highly valuable strategy for creating novel, three-dimensional molecular architectures. nih.gov

Bridgehead vs. Bridge Position Reactivity

The BCP core possesses two types of C-H bonds: two tertiary C-H bonds at the bridgehead positions (C1 and C3) and three secondary C-H bonds at the bridge positions (C2, C4, and C5). Functionalization of the bridgehead positions is well-established, whereas derivatization of the bridge positions is a more recent and complex endeavor. researchgate.netnih.gov

The reactivity difference is stark. Bridge-centered carbenium ions are known to be unstable, leading to rapid and irreversible ring-opening, which makes them unsuitable as synthetic intermediates. nih.gov In contrast, radical intermediates at the bridgehead are more stable. Radical reactions, therefore, represent a key approach to functionalizing the BCP core. For instance, radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been shown to be highly selective for the bridge positions. researchgate.netnih.gov This selectivity is influenced by the electronic effects of the bridgehead substituents; electron-withdrawing groups at the bridgehead decrease the stability of a bridgehead radical, thereby favoring reaction at the bridge C-H bonds. nih.gov

A programmable functionalization strategy using BCP bis-boronates further highlights this differential reactivity. It is possible to achieve highly selective activation and functionalization of a boronic pinacol (B44631) ester (Bpin) at the bridgehead (C3) position, while leaving a Bpin group at the bridge (C2) position intact for subsequent reactions. nih.govnih.gov This allows for the modular synthesis of multi-substituted BCPs. nih.gov

C-H Activation and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex molecules at a late stage of the synthesis, avoiding de novo routes for each new analog. wikipedia.orgscispace.com C-H activation is a premier tool for LSF, enabling the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. nih.govbeilstein-journals.org

For the BCP scaffold, C-H activation has been achieved with remarkable selectivity. Using dirhodium tetracarboxylate catalysts, for example, carbene insertion into the tertiary C-H bond at the bridgehead occurs exclusively, with no functionalization observed at the secondary bridge C-H bonds. springernature.comnsf.gov This method allows for the enantioselective construction of chiral BCP-containing molecules. springernature.comnsf.gov

Another successful approach is the iridium-catalyzed borylation of the bridgehead tertiary C-H bond. chemrxiv.org This reaction is highly selective and tolerates a wide range of functional groups, providing a versatile entry point to 1,3-disubstituted BCPs. The resulting boronic esters can be further transformed into a variety of other functionalities. chemrxiv.org These LSF methods are conceptually applicable to this compound, offering a direct route to modify the C3-H bond without affecting the existing amine and ethynyl groups, provided the catalyst and reaction conditions are compatible.

Table 3: Selective C-H Activation Strategies for the BCP Core
StrategyCatalyst/ReagentSelective PositionKey FeatureReference
Carbene InsertionDirhodium Tetracarboxylate (e.g., Rh₂(S-TCPTAD)₄)Bridgehead (Tertiary C-H)Enantioselective, highly regioselective for tertiary C-H. springernature.com, nsf.gov
BorylationIridium complexBridgehead (Tertiary C-H)Broad functional group tolerance, versatile boronic ester product. chemrxiv.org
Radical ChlorinationCl₂Bridge (Secondary C-H)Selective for bridge C-H when bridgeheads have electron-withdrawing groups. researchgate.net, nih.gov

Advanced Research Applications in Chemical Biology and Materials Science

3-Ethynylbicyclo[1.1.1]pentan-1-amine as a Versatile Bioisostere in Drug Design Research

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile, is a cornerstone of drug design. The bicyclo[1.1.1]pentane (BCP) core, a key feature of this compound, has emerged as a significant sp³-rich bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes. tcichemicals.comnih.govpharmablock.comresearchgate.net This substitution strategy aims to enhance the three-dimensionality of drug candidates, a property often correlated with improved clinical success rates. chemrxiv.org The incorporation of the BCP scaffold has been shown to favorably modulate key drug-like properties, including metabolic stability, aqueous solubility, and membrane permeability. tcichemicals.comnih.gov

The rigid cage-like structure of the bicyclo[1.1.1]pentane skeleton is a defining characteristic that medicinal chemists leverage to achieve conformational restriction. chemrxiv.orgenamine.net Unlike flexible aliphatic chains or even seemingly rigid phenyl rings which have low rotational barriers, the BCP scaffold locks substituents into specific and predictable spatial orientations. This rigidity minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.

The bridgehead substitution pattern of the BCP core in molecules like this compound ensures a linear and spatially defined presentation of the amine and ethynyl (B1212043) functional groups. chemrxiv.org This precise vectorality is highly advantageous in structure-based drug design, where the goal is to position pharmacophoric elements to achieve optimal interactions with a protein's binding site. By replacing a para-substituted phenyl ring with a BCP moiety, researchers can maintain the critical distance and geometry between key functional groups while introducing a more three-dimensional and saturated core. pharmablock.com

The replacement of traditional aromatic rings with the BCP scaffold can lead to significant improvements in the physicochemical properties of research compounds. pharmablock.comnih.govnih.govresearchgate.net These enhancements are critical for overcoming common liabilities in drug discovery, such as poor solubility and rapid metabolic degradation.

Solubility: The introduction of a BCP core generally increases the aqueous solubility of a molecule compared to its phenyl analogue. tcichemicals.comresearchgate.netnih.gov This is attributed to the disruption of crystal lattice packing and the lower lipophilicity of the sp³-rich BCP scaffold. In some cases, replacing a phenyl ring with a BCP has resulted in a more than 50-fold increase in solubility. researchgate.net

Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. The saturated, non-aromatic nature of the BCP core makes it more resistant to such metabolic pathways. tcichemicals.comresearchgate.netnih.gov For instance, replacing a central phenyl ring in an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1) with a BCP motif successfully prevented amide bond hydrolysis, which was a major metabolic liability of the original compound. nih.gov

The following table summarizes the observed influence of replacing a phenyl ring with a BCP scaffold on key physicochemical properties in research compounds.

Table 1: Impact of Phenyl-to-BCP Bioisosteric Replacement
Physicochemical Parameter Observation upon Phenyl-to-BCP Replacement Rationale
Aqueous Solubility Generally Increased tcichemicals.comresearchgate.netnih.govresearchgate.net Disruption of crystal packing; lower lipophilicity
Lipophilicity (LogP) Generally Decreased pharmablock.com Higher sp³ character; fewer π-electrons
Metabolic Stability Generally Increased tcichemicals.comresearchgate.netnih.govnih.gov Resistance to oxidative metabolism (e.g., P450)
Non-Specific Binding Generally Decreased researchgate.net Correlated with reduced lipophilicity
Oral Bioavailability Often Improved pharmablock.com Combination of improved solubility and stability

Role in Peptide and Peptidomimetic Chemistry

The unique, rigid structure of the BCP core makes it an attractive scaffold for applications in peptide and peptidomimetic chemistry. By incorporating BCP-derived amino acids into peptide sequences, researchers can impose specific conformational constraints, which is a powerful strategy for studying peptide structure-activity relationships and for designing novel therapeutic peptides with enhanced stability and receptor selectivity.

Derivatives of BCP, such as 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, have been successfully incorporated into both linear and cyclic peptide structures. researchgate.net These unnatural amino acids can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. researchgate.netbeilstein-journals.org In SPPS, the BCP-amino acid, appropriately protected, is coupled to the growing peptide chain on a solid support.

The inclusion of a rigid BCP unit within a peptide backbone can significantly alter its secondary structure. It can act as a turn-inducer or as a rigid linker to control the spatial relationship between different parts of the peptide chain. This is particularly valuable in the design of cyclic peptides, where the BCP scaffold can help to pre-organize the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for its target receptor.

The BCP scaffold serves as an excellent template for the design of conformationally restricted analogues of natural amino acids and other important signaling molecules. researchgate.net By replacing the flexible carbon backbone of a molecule like γ-aminobutyric acid (GABA) with the rigid BCP core, researchers can create analogues that are locked in a specific conformation. researchgate.net These rigid analogues are invaluable tools for probing the conformational requirements of receptor binding sites.

For example, (3-fluorobicyclo[1.1.1]pentyl)glycine (F-Bpg) has been designed as a conformationally restricted analogue of aliphatic amino acids like leucine (B10760876) and isoleucine. researchgate.net Its rigid structure and defined stereochemistry provide precise control over the side-chain presentation. Such unnatural amino acids are not only used to study protein and peptide structure but also to develop peptidomimetics with improved pharmacological properties, such as resistance to enzymatic degradation. activate-scientific.com

Table 2: Examples of BCP-Based Amino Acid Analogues

BCP Analogue Natural Molecule Mimicked Research Application
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid researchgate.net γ-Aminobutyric acid (GABA) Probing GABA receptor conformational requirements
(3-Fluorobicyclo[1.1.1]pentyl)glycine (F-Bpg) researchgate.net Leucine / Isoleucine Structural analysis of membrane-bound peptides

Click Chemistry Enabled Bioconjugation and Probe Development

The terminal ethynyl group of this compound is a powerful chemical handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. enamine.netresearchgate.net This reaction is highly efficient, specific, and biocompatible, making it an ideal tool for bioconjugation and the construction of complex molecular probes.

The amine group on the other side of the BCP scaffold can be used to attach the molecule to a biomolecule of interest, such as a peptide, protein, or oligonucleotide, or to a pharmacophore. The remaining terminal alkyne is then available for a subsequent click reaction with an azide-functionalized molecule. This azide-containing partner could be a fluorescent dye, a radiolabel for imaging applications, a polyethylene (B3416737) glycol (PEG) chain to improve solubility, or another bioactive molecule. thno.org

This modular approach allows for the rapid assembly of sophisticated bioconjugates and chemical probes. chemicalprobes.org The rigid BCP core acts as a non-perturbing, stable linker that ensures the attached components are held at a fixed distance from each other. The resulting 1,2,3-triazole ring formed during the click reaction is chemically stable and can itself act as a peptide bond mimic, further expanding the utility of this building block in peptidomimetic design. mdpi.com The suitability of BCP-alkynes for click reactions makes them promising building blocks for applications spanning medicinal chemistry, combinatorial synthesis, and bioconjugate chemistry. enamine.netresearchgate.net

Site-Specific Modification of Biomolecules in Research

The ability to selectively modify biomolecules at specific sites is crucial for understanding their function and for creating new therapeutic and diagnostic agents. nih.gov The dual functionality of this compound provides a versatile platform for such modifications.

The primary amine group offers a handle for conjugation, while the terminal alkyne is a key participant in highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Researchers can leverage these groups to attach the rigid BCP scaffold to proteins and other biomolecules with high precision. For instance, the amine group can be targeted for modification, or it can be used to form a stable bond with a biomolecule, leaving the ethynyl group available for subsequent orthogonal ligation with an azide-modified reporter tag, drug molecule, or another biomolecule. nih.govresearchgate.net

This strategy enables the creation of novel biologic drugs and specialized reagents for biological research. scripps.edu The incorporation of the BCP moiety can also confer beneficial properties to the modified biomolecule, stemming from the BCP's role as a bioisostere for phenyl rings or tert-butyl groups, potentially improving characteristics like metabolic stability and cell permeability. nih.gov

Modification Strategy Target Functional Group on Biomolecule Resulting Linkage Key Advantage
Reductive AminationN-terminal α-amine, Aldehyde/KetoneSecondary AminePreserves positive charge on N-terminus, crucial for some protein activity. nih.gov
Amide CouplingCarboxylic Acids (e.g., on Asp/Glu residues)Amide BondStable and common conjugation method.
Click Chemistry (CuAAC)Azide-modified amino acidTriazole RingHigh efficiency, specificity, and biocompatibility. researchgate.net
Chemoenzymatic LigationC-terminal recognition sequencePeptide BondEnzyme-mediated precision for C-terminal modification. uq.edu.au

Synthesis of Labeled Probes for Biological Studies

Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. nih.gov When equipped with a reporter group, such as a fluorescent dye or a radioactive isotope, they become "labeled probes" capable of tracking and imaging molecular processes in real-time. nih.gov The structure of this compound is well-suited for the construction of such probes.

The BCP core can be integrated into the structure of a biologically active molecule, acting as a rigid spacer or a bioisostere to maintain or enhance binding affinity to a target protein. nih.gov The terminal alkyne functionality is then readily available for the attachment of a reporter group via click chemistry. This modular approach allows for the synthesis of a variety of probes to study different biological systems. For example, researchers have successfully incorporated the BCP moiety into synthetic lipoxin A4 mimetics to probe inflammatory responses. nih.gov

Furthermore, the compound can be synthesized with isotopically enriched atoms, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), to serve as analytical tools or probes in biological assays that are detectable by techniques like mass spectrometry or nuclear magnetic resonance (NMR). google.com This precise labeling aids in metabolism studies and target engagement assays.

Probe Component Function Example
Scaffold Bicyclo[1.1.1]pentane (BCP)Provides a rigid, 3D structure; acts as a bioisostere. nih.gov
Targeting Moiety PharmacophoreA structure designed to bind to a specific biological target, e.g., a receptor or enzyme. nih.gov
Linker Ethynyl GroupAllows for covalent attachment of a reporter group via click chemistry. researchgate.net
Reporter Group Signal GeneratorFluorescent dye, biotin, or isotopically labeled tag. google.com

Contributions to Advanced Materials and Supramolecular Assemblies

In materials science, the precise control over the three-dimensional arrangement of molecules is fundamental to designing materials with desired electronic, optical, or mechanical properties. The rigid and geometrically defined nature of the bicyclo[1.1.1]pentane scaffold makes it an exemplary building block for these applications.

Rigid Linkers in Extended Molecular Rods and Architectures

The BCP unit is increasingly used as a non-conjugated, rigid linker to construct extended, linear "molecular rods". nih.gov Derivatives such as 1,3-diethynylbicyclo[1.1.1]pentane serve as fundamental building blocks for these structures. researchgate.net The bridgehead carbons of the BCP core dictate a linear arrangement of substituents, creating a rod-like geometry. thieme-connect.com The terminal ethynyl groups on these BCP linkers are crucial for extending the molecular architecture through coupling reactions, such as the Sonogashira cross-coupling, to connect with other aromatic or molecular units. researchgate.net

These BCP-based molecular rods have been used to create highly organized crystalline arrays. In such structures, the BCP units can function as molecular-sized rotors, leading to potential applications in the development of molecular machines and advanced dielectric materials. researchgate.net The defined length and rigidity of the BCP linker are superior to more flexible alkane chains, providing a higher degree of structural control in the final supramolecular assembly. nih.gov

Integration into Porphyrinoids and Other Macrocycles

Porphyrins and related macrocycles are a vital class of molecules with widespread applications in catalysis, medicine, and materials science due to their unique electronic and optical properties. nih.gov The functionalization of these macrocycles allows for the fine-tuning of their characteristics. The integration of rigid spacers like BCP units represents an advanced strategy for creating novel three-dimensional porphyrinoid architectures.

The this compound molecule can be incorporated into a macrocyclic framework using its reactive functional groups. The ethynyl group, for example, can be used in metal-catalyzed cross-coupling reactions to attach the BCP unit to the periphery of a pre-formed porphyrin ring. nih.gov This approach is analogous to the synthesis of "porphyriynes," where a carbon-carbon triple bond is directly incorporated into the macrocyclic skeleton. cas.cn

Theoretical and Computational Chemical Insights

Quantum Chemical Characterization of BCP Structure and Reactivity

The bicyclo[1.1.1]pentane (BCP) cage is a unique structural motif characterized by a highly strained framework with inverted tetrahedral geometry at the bridgehead carbons. In 3-Ethynylbicyclo[1.1.1]pentan-1-amine, the electronic structure is significantly influenced by the opposing electronic natures of the amino (-NH₂) and ethynyl (B1212043) (-C≡CH) substituents at the C1 and C3 bridgehead positions.

Computational studies, including Density Functional Theory (DFT) and other quantum chemical methods, provide critical insights into the bonding of such systems. The bonds within the BCP core are not typical sp³-sp³ sigma bonds; they exhibit significant p-character due to the geometric constraints of the cage. The central C1-C3 bond in the parent [1.1.1]propellane, the precursor to BCPs, is described as having "inverted" orbital lobes, leading to exceptional reactivity. researchgate.net This inherent strain and unusual bonding are key to its synthetic utility.

For substituted BCPs, the nature of the bridgehead substituents dictates the electronic properties. The amine group acts as an electron-donating group through the sigma framework, while the ethynyl group is electron-withdrawing. This push-pull arrangement influences the molecular electrostatic potential, creating distinct regions of positive and negative charge. DFT analysis and molecular electrostatic potential calculations on various BCP derivatives have been used to map these interaction profiles, which are crucial for understanding their role as bioisosteres in drug design. nih.gov The interaction between the electron-rich triple bond of the ethynyl group and other moieties can lead to specific non-covalent interactions, such as hydrogen bonding. arxiv.org

Analysis using tools like the Electron Localization Function (ELF) on related BCP systems reveals the nature of the bonding, confirming the absence of direct bonding between the bridgehead atoms in the final BCP structure. scm.com The structural parameters, such as bond lengths and angles, are well-defined by the rigid BCP core. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Data calculated using CCSbase. uni.lu

The BCP core is one of the most strained hydrocarbon systems, with a reported strain energy of approximately 66.6 kcal/mol compared to the acyclic pentane. acs.orgnih.gov This high degree of strain is a consequence of severe bond angle distortion from the ideal tetrahedral angle, as well as torsional and transannular strain. Despite this high energy content, BCPs are generally kinetically stable and resistant to ring-opening reactions, a property that makes them valuable in medicinal chemistry. acs.orgnih.gov

The strain energy is not solely a property of the parent hydrocarbon but is influenced by the substituents at the bridgehead and bridge positions. Computational studies on chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids have shown that the strain energy relative to the parent diacid increases dramatically with successive chlorination. researchgate.net This increase is attributed to growing non-bonded repulsions between the bulky chlorine atoms. researchgate.net

A defining feature of the BCP scaffold is its rigidity. acs.org Unlike flexible alkyl chains or even other cyclic systems, the BCP core locks substituents into a fixed, linear orientation that mimics the 1,4-disposition of a para-substituted benzene (B151609) ring. nih.gov This conformational rigidity is a key reason for its use as a bioisostere. acs.org

For this compound, the conformational landscape is dominated not by the core itself, but by the rotation of the amine and ethynyl groups around the C1-N and C3-C bonds, respectively. The energy barriers for these rotations are generally low. However, the BCP unit, while rigid, does allow for some rotational flexibility of the entire scaffold within a larger molecule. X-ray crystal structure analysis of a BCP derivative with two aryl rings at the bridgeheads showed the rings were inclined at 59.38°, demonstrating a combination of the core's rigidity and the rotational freedom of its substituents. nih.gov This property prevents undesirable π-π stacking between aromatic substituents in certain crystal packings. nih.gov

The incorporation of the BCP core can increase the conformational rigidity of otherwise flexible molecules, which can be advantageous in drug design by pre-organizing the molecule for binding to a biological target. acs.org

Mechanistic Studies of Synthetic Transformations

The synthesis of 1,3-disubstituted BCPs, including this compound, overwhelmingly relies on the ring-opening of [1.1.1]propellane. researchgate.netacs.org This highly reactive precursor readily undergoes addition across its central, inverted C1-C3 bond via both radical and ionic mechanisms. nih.gov

Radical Pathways: This is the most common route for functionalizing [1.1.1]propellane. ccspublishing.org.cn The process is typically a chain reaction initiated by a radical source. For instance, photoredox catalysis can generate radicals from organic halides under mild conditions. acs.orgresearchgate.net This initial radical (R•) adds to the central bond of propellane, breaking it to form a stable bicyclo[1.1.1]pentyl radical intermediate. ccspublishing.org.cnresearchgate.net This intermediate then propagates the chain by abstracting an atom (e.g., a halogen) from another molecule of the precursor to yield the 1-substituted-3-halo-BCP and regenerate the initial radical (R•). acs.org These radical reactions are highly efficient and tolerate a wide range of functional groups. researchgate.net

Ionic Pathways: Anionic or polar additions are also effective. acs.org Organometallic reagents can add to propellane to form a bridgehead BCP anion, which can then be trapped by an electrophile. researchgate.net Alternatively, cationic pathways can be triggered. For example, a cationic addition to propellane can lead to a ring-opening transformation that produces a 3-methylenecyclobutan-1-ylium cation. nih.gov An "umpolung" approach to amination has been developed where an amidyl radical, generated via photoredox catalysis, adds to propellane, representing a synthetic equivalent to an ionic amination pathway. ccspublishing.org.cn

These dual radical and ionic reactivities allow for a diverse range of substituents to be installed at the bridgehead positions, enabling the modular synthesis of complex BCP derivatives. acs.orgresearchgate.net

Computational chemistry plays a vital role in understanding the mechanisms and selectivity of BCP-forming reactions. DFT calculations are frequently employed to model transition states, calculate reaction energy barriers, and rationalize experimental observations.

Kinetic Analysis: Kinetic studies have been crucial in elucidating reaction mechanisms. For instance, the thermal rearrangement of [1.1.1]propellane was studied by gas-phase pyrolysis, with Arrhenius parameters determined to understand the unimolecular reaction leading to its isomerization products. researchgate.net In the context of multi-component reactions, computational studies have shown that the kinetic barrier for an initial radical to add to [1.1.1]propellane (calculated to be 11-13 kcal/mol) is significantly lower than the barrier for subsequent reactions, such as borylation (~15 kcal/mol). nih.gov This difference in energy barriers is what allows the sequential, one-pot reaction to proceed efficiently without premature termination. nih.gov

Transition State Modeling: DFT calculations have been used to model the transition states of key steps in BCP synthesis. For the photoredox-catalyzed atom-transfer radical addition (ATRA), the transition state for the rate-limiting propagation step was calculated to have a free energy of 11.8 kcal/mol. researchgate.net In another study on C-H functionalization at the BCP bridge, DFT computations revealed that the free energy barrier for insertion at the tertiary bridge C-H bond (19.7 kcal/mol) was significantly lower than at the secondary methylene (B1212753) C-H bonds (22.8 kcal/mol). nsf.gov This 3.1 kcal/mol preference explains the exclusive observation of the tertiary C-H insertion product, a selectivity that could not be accounted for by bond dissociation energies alone. nsf.gov These computational models provide deep mechanistic insight into the balance between radical stability and strain relief that governs the reactivity of the BCP core. acs.org

Table 2: Calculated Free Energy Barriers (ΔG‡) for BCP Reactions

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational modeling plays a crucial role in modern SAR by predicting the activity of novel compounds, thus prioritizing synthetic efforts. researchgate.net

This compound is a valuable building block for SAR studies due to its well-defined three-dimensional structure and the presence of two distinct functional groups that can be readily modified. The BCP core serves as a rigid scaffold, ensuring that changes in substituents lead to predictable changes in the molecule's interaction with its target.

In a typical computational SAR workflow, a series of analogues would be designed by modifying the amine and/or the ethynyl group. For example, the amine could be acylated or alkylated, and the terminal hydrogen of the alkyne could be replaced with various substituents. Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling would then be used to predict the binding affinity and activity of these virtual compounds.

Table 3: Example of a Hypothetical SAR Study on a Kinase Inhibitor Series Derived from this compound

Compound ID Modification from Parent Compound Predicted Binding Affinity (Docking Score) Key Predicted Interaction
Parent This compound -8.5 kcal/mol H-bond from amine to Asp181
Analog 1 N-acetylation of the amine -7.2 kcal/mol Loss of primary amine H-bond
Analog 2 Phenyl group added to the ethynyl terminus -9.8 kcal/mol π-π stacking with Phe80
Analog 3 N-methylation of the amine -8.7 kcal/mol Maintained H-bond, altered vector

This table represents a hypothetical SAR study to illustrate the process. The values and interactions are not based on experimental data for this specific compound but are representative of typical SAR findings.

The insights gained from such computational SAR studies are invaluable for guiding the optimization of lead compounds, ultimately accelerating the discovery of new and more effective drugs. nih.gov The use of the BCP scaffold, as exemplified by this compound, is a prominent strategy in this endeavor to create novel therapeutics with improved properties. researchgate.net

Emerging Directions and Future Perspectives in Bicyclo 1.1.1 Pentane Research

Development of Asymmetric Synthesis and Chiral BCP Derivatives

The synthesis of chiral, enantioenriched BCP derivatives is a burgeoning area of research, as the introduction of stereocenters adjacent to the BCP core can significantly expand the accessible chemical space for drug discovery and materials science. nih.gov While the direct asymmetric synthesis of 3-ethynylbicyclo[1.1.1]pentan-1-amine has not been extensively reported, several innovative strategies have been developed for the asymmetric synthesis of other chiral BCPs, which could potentially be adapted for this target.

Recent advancements in this field include:

Asymmetric C–H Functionalization: The enantioselective insertion of carbenes into the C–H bonds of the BCP skeleton has been achieved using chiral dirhodium catalysts. This method allows for the creation of chiral BCPs with high enantioselectivity, providing access to substituted products while preserving the carbocyclic framework. springernature.com

Multicomponent Asymmetric Allylic Alkylation: A catalytic, enantioselective three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) has been developed. This transition-metal-free approach yields α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. acs.org

Asymmetric Transfer Hydrogenation: Chiral BCP-containing alcohols have been prepared with high enantiomeric excess through the asymmetric transfer hydrogenation of the corresponding ketones. This method has been successfully applied to the synthesis of a BCP analogue of an antihistamine drug.

Use of Chiral Auxiliaries: Chiral auxiliaries have been employed to control the stereochemistry during the synthesis of BCP derivatives, enabling the preparation of enantioenriched building blocks.

These methodologies highlight the growing toolkit available to chemists for accessing chiral BCPs. The development of a direct and scalable asymmetric synthesis of this compound remains a key objective, as it would provide a valuable building block for the construction of complex, three-dimensional molecules with defined stereochemistry.

Exploration of Novel Bridge and Bridgehead Functionalization Methodologies

The functionalization of the BCP core at both the bridgehead (C1 and C3) and the more challenging bridge (C2) positions is crucial for expanding the diversity of accessible BCP derivatives. While 1,3-disubstituted BCPs are readily prepared from [1.1.1]propellane, the synthesis of 2-substituted BCPs has been a significant hurdle. researchgate.netnih.gov

Recent breakthroughs in BCP functionalization include:

Bridge C–H Abstraction: A general strategy for the functionalization of the BCP bridge has been developed based on a radical C–H abstraction. This allows for the synthesis of 2-brominated BCPs, which can then be further functionalized through metallaphotoredox-mediated cross-coupling reactions to introduce a variety of aryl and amino groups. nih.govresearchgate.net

Skeletal Editing: A novel approach to bridge-functionalized BCPs involves a "scaffold hop" from aza-bicyclo[2.1.1]hexanes (aza-BCHs). This strategy utilizes a nitrogen-deleting skeletal edit to convert the aza-BCH core into a BCP with a substituent at the bridge position. springernature.com

Organometallic Bridge Diversification: The generation of organometallic intermediates at the bridge position of BCPs has enabled the introduction of a wide range of functional groups. This "late-stage" functionalization approach provides rapid access to previously unknown BCP structural motifs.

These methodologies are paving the way for the synthesis of a wider array of BCP derivatives with diverse substitution patterns. For a molecule like this compound, these advancements could enable the introduction of additional functional groups at the bridge position, leading to novel scaffolds with unique properties.

Advanced Applications in Complex Multivalent Systems

The rigid, linear geometry of the 1,3-disubstituted BCP scaffold makes it an ideal linker for the construction of complex multivalent systems. In these systems, multiple copies of a ligand are displayed on a central scaffold, which can lead to enhanced binding affinity and selectivity for biological targets. The bifunctionality of this compound, with its terminal alkyne and primary amine, makes it a particularly attractive building block for creating such systems via "click" chemistry and other orthogonal ligation strategies. researchgate.net

The applications of BCPs in multivalent systems are still emerging, but the potential is significant. For example, BCPs can be used to create:

Dimeric Drugs: Linking two drug molecules with a BCP scaffold can lead to compounds with improved pharmacological properties.

Targeted Drug Delivery Systems: BCPs can be incorporated into larger architectures that can deliver a payload to a specific biological target.

Probes for Chemical Biology: The rigid nature of the BCP linker can be used to precisely control the distance and orientation of fluorescent probes or other reporter groups.

The ability to synthesize well-defined, rigid linkers is critical for the design of effective multivalent systems, and the BCP scaffold is poised to play an important role in this field.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The unique properties of the BCP scaffold are leading to its increasing use in interdisciplinary research at the intersection of synthetic chemistry, chemical biology, and materials science. frontiersin.orgstrath.ac.uk

In Chemical Biology, BCPs are being used to:

Develop Novel Bioisosteres: As mentioned previously, the replacement of aromatic rings with BCPs can lead to drug candidates with improved properties. bldpharm.com The development of new synthetic methods for BCPs is accelerating the exploration of this strategy. chemrxiv.org

Create Probes for Studying Biological Systems: The rigid BCP scaffold can be used to create molecular probes with well-defined geometries, which can be used to study protein-ligand interactions and other biological processes.

In Materials Science, BCPs are being explored for the development of:

Polymers with Novel Properties: The incorporation of the rigid BCP unit into polymer backbones can lead to materials with unique thermal and mechanical properties. google.comresearchgate.netacs.org For example, poly(1,3-bicyclo[1.1.1]pentane alkylene)s have shown higher thermal stability than linear polyethylene (B3416737). researchgate.net

Liquid Crystals: The rod-like shape of 1,3-disubstituted BCPs makes them suitable for the design of liquid crystalline materials. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): BCP-based diphosphine ligands have been used to create straight-shaped gold complexes and europium-based coordination polymers, which may have applications in luminescent materials. nih.govhokudai.ac.jp

The continued development of synthetic methodologies for functionalized BCPs, such as this compound, will undoubtedly fuel further innovation at the interface of these scientific disciplines.

Q & A

Q. What are the primary synthetic routes to 3-Ethynylbicyclo[1.1.1]pentan-1-amine?

Synthesis relies on radical-based strategies and strain-release amination. Thirumoorthi et al. (2015) demonstrated metal-free homolytic aromatic alkylation using benzene, achieving 72% yield for 3-phenyl derivatives via radical initiation (5 mol% initiator, 80°C) . For ethynyl groups, radical fluorination protocols (Goh and Adsool, 2015) suggest tailored precursors (e.g., ethynyl iodides) with tin-free reductants like TTMSS to avoid side reactions . Baran’s strain-release amination enables one-pot direct amination of [1.1.1]propellane, achieving >100 g scalability using Mg amides and alkyl electrophiles .

Q. How does this compound function as a bioisostere in drug design?

The BCP core acts as a nonclassical phenyl or alkyne bioisostere, improving metabolic stability and solubility. Stepan et al. (2012) showed its utility in γ-secretase inhibitors, where the BCP motif reduced off-target effects while maintaining potency by mimicking phenyl ring geometry . The ethynyl group enhances π-orbital interactions, enabling selective binding to hydrophobic enzyme pockets .

Q. What analytical techniques are critical for characterizing this compound?

  • HRMS (ESI-TOF): Confirms molecular weight (e.g., calculated [M+H+] 202.1596; observed 202.1597) .
  • NMR: Distinct ¹H-NMR signals for bridgehead protons (δ 2.1–2.3 ppm) and ethynyl protons (δ 3.0–3.2 ppm) .
  • X-ray crystallography: Validates strain geometry (bond angles ~96°) and substituent orientation .

Advanced Research Questions

Q. How can researchers address scalability challenges in producing gram-scale quantities for preclinical studies?

Traditional methods yielded <50 mg due to toxic reagents (azides, tin-based reductants) . Gianatassio et al. (2016) developed a one-pot strain-release amination using [1.1.1]propellane, Mg amides, and alkyl electrophiles (85% yield, >100 g scale) . Key parameters:

  • Temperature control (-10°C to 25°C) to prevent propellane polymerization.
  • Turbo amide bases (LiHMDS) for efficient metallation.
  • Sequential electrophile addition to minimize byproducts.

Q. What strategies enable functionalization of the BCP core with diverse groups (e.g., alkyl, fluorinated)?

  • 3-Alkyl derivatives: Hughes et al. (2019) used Mg amides and alkyl electrophiles in a two-step process (room temperature, 78% yield) .
  • Fluorination: Goh and Adsool (2015) employed radical fluorination with Selectfluor® (70% yield, 24 h, RT) .
  • Aromatic groups: Thirumoorthi’s metal-free homolytic alkylation with benzene achieves 3-aryl derivatives .

Q. How do contradictions in reported yields arise across synthetic methods?

Discrepancies stem from:

  • Radical initiator efficiency: Azobisisobutyronitrile (AIBN) vs. thermal initiation alters reaction rates and byproduct profiles .
  • Reductant choice: TTMSS (tin-free) vs. Bu3SnH impacts functional group tolerance (e.g., azide reduction vs. retention) .
  • Scale-dependent purification: Multi-gram syntheses require chromatography-free workups (e.g., acid-base extraction) .

Q. What are the trade-offs between radical and polar synthetic approaches?

Parameter Radical Methods Polar Methods
Functional Group Tolerance High (e.g., esters, nitriles) Limited by nucleophile/electrophile compatibility
Scalability Moderate (requires stoichiometric reductants) High (catalytic amide bases)
Stereocontrol LimitedHigh (chiral ligands possible)

Q. How does strain-release amination expand access to novel BCP derivatives?

This method directly aminates [1.1.1]propellane, bypassing azide intermediates. Gleason et al. (2019) synthesized 3-alkyl-BCP-amines via sequential Mg amide addition and alkylation (e.g., benzyl groups, 72% yield) . The strain energy (~70 kcal/mol) drives reactivity, enabling late-stage functionalization of drug candidates .

Q. What role do computational studies play in optimizing BCP-based drug candidates?

DFT calculations predict bond strain and substituent effects on bioactivity. For example, the ethynyl group’s linear geometry minimizes steric clashes in enzyme active sites, as shown in docking studies with kinase targets . MD simulations further validate improved pharmacokinetics (e.g., logP reduction by 0.5–1.0 units) .

Q. How can researchers resolve instability issues during storage of this compound?

The compound degrades via radical polymerization or oxidation. Recommendations:

  • Store at 2–8°C under inert gas (N2/Ar) .
  • Add stabilizers (0.1% BHT) to inhibit radical chain reactions .
  • Use hydrochloride salts for improved shelf life (stable >12 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.